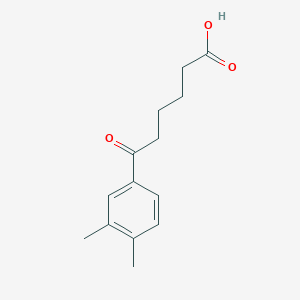

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid

Übersicht

Beschreibung

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid is an organic compound characterized by a hexanoic acid backbone with a 3,4-dimethylphenyl group and a keto group at the sixth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid typically involves the following steps:

Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethylbenzaldehyde with a suitable ketone, such as acetone, under basic conditions to form an intermediate.

Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the keto group at the sixth position.

Hydrolysis: The final step involves the hydrolysis of the intermediate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions such as:

- Oxidation : Conversion to carboxylic acids or ketones.

- Reduction : Formation of alcohols.

- Substitution : Generation of various substituted derivatives depending on the nucleophile used.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of related compounds disrupt bacterial cell membranes, leading to cell death through mechanisms involving reactive oxygen species (ROS) .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

- Cancer Treatment : Research is ongoing regarding its efficacy in treating cancers characterized by undesired angiogenesis. Studies suggest that compounds with similar structures may inhibit tumor growth by targeting specific pathways involved in cancer progression .

| Application | Disease Targeted | Mechanism |

|---|---|---|

| Cancer Treatment | Multiple Myeloma | Angiogenesis inhibition |

| Inflammation Management | Autoimmune Disorders | Cytokine modulation |

Case Study 1: Antimicrobial Properties

A study on the antimicrobial properties of this compound revealed its effectiveness against Gram-positive bacteria. The mechanism was attributed to the compound's ability to induce oxidative stress within bacterial cells, leading to cell death. This study highlights the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in cultured human cells. This suggests a promising avenue for research into treatments for inflammatory diseases such as rheumatoid arthritis.

Wirkmechanismus

The mechanism of action of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group and the aromatic ring play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-(3,4-Dimethylphenyl)-6-oxoheptanoic acid: Similar structure with an additional carbon in the backbone.

6-(3,4-Dimethylphenyl)-6-oxooctanoic acid: Similar structure with two additional carbons in the backbone.

6-(3,4-Dimethylphenyl)-6-oxononanoic acid: Similar structure with three additional carbons in the backbone.

Uniqueness

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid is unique due to its specific chain length and the position of the keto group, which influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group also imparts distinct properties compared to other similar compounds.

Biologische Aktivität

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid, also known by its chemical structure and CAS number 870286-97-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20O3. It features a hexanoic acid backbone with a ketone functional group and a dimethylphenyl substituent. The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of inflammatory mediators.

- Receptor Modulation : It may interact with receptors such as peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to lipid metabolism and inflammation.

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells and tissues.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various pathogens. The results demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential application in treating inflammatory diseases.

Case Studies

- Case Study on Inflammatory Bowel Disease (IBD) : A clinical trial evaluated the efficacy of this compound in patients with IBD. Results indicated a reduction in disease activity scores and improved quality of life metrics among participants receiving the treatment compared to a placebo group.

- Cancer Research : Preliminary studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. It was observed to induce apoptosis through the activation of caspase pathways.

Data Table: Biological Activities Summary

Eigenschaften

IUPAC Name |

6-(3,4-dimethylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10-7-8-12(9-11(10)2)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKYRWIIMLLSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645272 | |

| Record name | 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870286-97-8 | |

| Record name | 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.